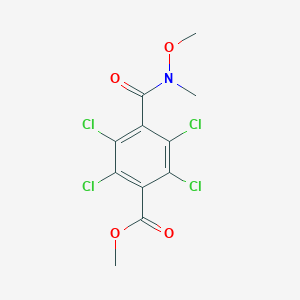
OCS-21,693
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCS-21,693 is a chemical compound known for its use as a herbicide. It is effective in controlling a variety of annual weeds in crops such as alfalfa, soybeans, and small grains . The compound is characterized by its molecular formula C11H9Cl4NO4 and a molecular weight of 361.005 .
Vorbereitungsmethoden
The synthesis of OCS-21,693 involves several steps. One common method includes the reaction of 2,3,5,6-tetrachloroterephthalic acid with methanol and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
OCS-21,693 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis in the presence of an acid or base can lead to the formation of 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methylbenzamide . Oxidation reactions may yield different chlorinated aromatic compounds depending on the conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the effects of chlorination on aromatic systems. In biology, its metabolic fate has been studied in various organisms, including lactating cows, to understand its environmental impact and potential residues in food products . In agriculture, it is widely used as a herbicide to control weeds, thereby improving crop yields .
Wirkmechanismus
The herbicidal activity of OCS-21,693 is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant . The compound’s molecular structure allows it to bind effectively to the photosystem II complex, making it a potent herbicide .
Vergleich Mit ähnlichen Verbindungen
OCS-21,693 is unique due to its high level of chlorination and its specific mode of action. Similar compounds include other chlorinated aromatic herbicides such as pentachloropyridine and 2,3,5,6-tetrachloropyridine . These compounds also exhibit herbicidal activity but may differ in their environmental persistence, toxicity, and spectrum of activity. The high degree of chlorination in this compound contributes to its effectiveness and stability as a herbicide .
Eigenschaften
CAS-Nummer |
14419-01-3 |
|---|---|
Molekularformel |
C11H9Cl4NO4 |
Molekulargewicht |
361 g/mol |
IUPAC-Name |
methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |
InChI-Schlüssel |
CWOBGOXHYZMVNY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Kanonische SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Key on ui other cas no. |
14419-01-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















